6-Chloro-3-(3,4-dimethoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine
Overview
Description
“6-Chloro-3-(3,4-dimethoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine” is a heterocyclic organic compound . It’s part of the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold, which has been shown to have diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects .
Synthesis Analysis
The synthesis of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives, such as “this compound”, involves the use of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .Molecular Structure Analysis
The molecular structure of “this compound” includes a five-membered triazole ring fused with a six-membered thiadiazine ring . The compound also contains a chloro group and a dimethoxyphenyl group .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a melting point of 235-237 °C . The compound’s molecular formula is C13H11ClN4O2, and its molecular weight is 290.71 .Scientific Research Applications
1. Synthesis and Structural Characterization
Recent studies have shown that pyridazine derivatives, including compounds similar to 6-Chloro-3-(3,4-dimethoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine, exhibit significant biological properties such as anti-tumor and anti-inflammatory activity. These compounds have been synthesized and characterized using various techniques like NMR, IR, mass spectral studies, and X-ray diffraction. Density Functional Theory (DFT) calculations have been employed to determine various quantum chemical parameters of these compounds, providing insights into their molecular structure and stability (Sallam et al., 2021).
2. Potential Anti-Diabetic Applications
A family of triazolo-pyridazine-6-yl-substituted piperazines, which includes derivatives of this compound, has been evaluated for their potential as anti-diabetic medications. These compounds have shown promising Dipeptidyl peptidase-4 (DPP-4) inhibition potentials and insulinotropic activities, indicating their potential in treating diabetes (Bindu, Vijayalakshmi, & Manikandan, 2019).
3. Antiviral Activity
Some derivatives of this compound have demonstrated promising antiviral activity, particularly against hepatitis-A virus (HAV). This suggests the potential of these compounds in the development of new antiviral medications (Shamroukh & Ali, 2008).
4. Cytotoxic and Anticancer Properties
Research has indicated that certain 6-chloro-3-substituted-[1,2,4]triazolo[4,3-b]pyridazines exhibit cytotoxic activities against various cancer cell lines, including Acute Lymphoblastic Leukemia (ALL) and breast adenocarcinoma cells. This highlights their potential as anticancer agents (Mamta, Aggarwal, Sadana, Ilag, & Sumran, 2019).
5. Applications in Agriculture
Pyridazine derivatives have applications in agriculture as molluscicidal, anti-feedant, insecticidal, herbicidal, and plant growth regulators. A novel pyridazine derivative, 6-Chloro-3-[(4-fluorophenoxy)methyl][1, 2, 4]triazolo[4,3-b]pyridazine, has been synthesized and its structure elucidated. Molecular docking studies suggest its potential against the fungus Fusarium oxysporum, indicating its utility in agricultural pest control (Sallam et al., 2022).
Future Directions
Mechanism of Action
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 6-Chloro-3-(3,4-dimethoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine are currently unknown . These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Biochemical Analysis
Biochemical Properties
6-Chloro-3-(3,4-dimethoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including carbonic anhydrase, cholinesterase, and alkaline phosphatase. These interactions often involve inhibition of enzyme activity, which can lead to therapeutic effects such as reduced inflammation or antimicrobial activity. The compound’s ability to form hydrogen bonds with target receptors enhances its binding affinity and specificity .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, particularly those involved in apoptosis and cell cycle regulation. The compound has been shown to induce apoptosis in cancer cells by activating caspase pathways and inhibiting anti-apoptotic proteins. Additionally, it affects gene expression by modulating transcription factors and signaling molecules, leading to altered cellular metabolism and reduced proliferation of cancer cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their activity. For instance, its interaction with carbonic anhydrase involves coordination with the zinc ion in the enzyme’s active site, leading to inhibition. The compound also affects gene expression by binding to DNA or interacting with transcription factors, thereby altering the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard storage conditions, but it can degrade under extreme conditions such as high temperature or light exposure. Long-term studies have shown that its effects on cellular function, such as inhibition of cell proliferation and induction of apoptosis, are sustained over extended periods in both in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of this compound vary with dosage in animal models. At low doses, the compound exhibits therapeutic effects such as reduced tumor growth and antimicrobial activity without significant toxicity. At high doses, it can cause adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of dose optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering metabolite levels in the body. The compound’s metabolism can influence its pharmacokinetics and overall therapeutic efficacy .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites, enhancing its therapeutic effects. The compound’s distribution is influenced by factors such as lipophilicity and molecular size, which affect its ability to cross cell membranes and accumulate in specific tissues .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is often directed to specific compartments or organelles, such as the nucleus or mitochondria, through targeting signals or post-translational modifications. This localization can enhance its interactions with target biomolecules, leading to more effective inhibition of enzymes or modulation of gene expression .
Properties
IUPAC Name |
6-chloro-3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN4O2/c1-19-9-4-3-8(7-10(9)20-2)13-16-15-12-6-5-11(14)17-18(12)13/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAGWCJOOWXSDJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C3N2N=C(C=C3)Cl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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